molecular formula C25H24N2O3 B2918347 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide CAS No. 951505-66-1

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide

Cat. No.: B2918347
CAS No.: 951505-66-1
M. Wt: 400.478
InChI Key: KOQNWYJEPJTFQQ-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide is a synthetic organic compound supplied for research and development purposes. This compound features a tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry known for its diverse biological potential . The molecular formula of the compound is C₂₅H₂₄N₂O₃, and it has a molecular weight of 400.47 g/mol . Its structure incorporates a benzyl group at the N-1 position of the tetrahydroquinoline core, which is further functionalized with an acetamide linker and a 3-methylphenoxy moiety. This specific molecular architecture makes it a compound of interest for exploring structure-activity relationships, particularly in the development of new pharmacologically active agents. Research into analogous tetrahydroquinoline derivatives has indicated potential biological activities, including antiallergic, antiasthmatic, and antiarthritic properties, as predicted by in silico studies . The tetrahydroquinoline scaffold is also recognized for its role as an effective antioxidant in polymer science and as a photosensitizer in solar cells, highlighting the versatility of this chemical class . This product is provided for research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and adhering to all relevant laboratory safety guidelines.

Properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c1-18-6-5-9-22(14-18)30-17-24(28)26-21-11-12-23-20(15-21)10-13-25(29)27(23)16-19-7-3-2-4-8-19/h2-9,11-12,14-15H,10,13,16-17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQNWYJEPJTFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Biltz synthesis, which involves the reaction of aniline derivatives with β-keto esters under acidic conditions. The benzyl group is introduced through a subsequent alkylation step, followed by the formation of the acetamide moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of green chemistry principles, such as solvent-free conditions and eco-friendly catalysts, is also gaining traction to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Introduction of various alkyl or aryl groups at different positions on the quinoline ring.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.

  • Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.

  • Medicine: Potential therapeutic applications include the treatment of inflammatory diseases and cancer.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Core Structure Substituent Molecular Weight logP Key Features
Target Compound Tetrahydroquinolin 3-methylphenoxy ~404.44* ~4.68 Benzyl group, acetamide linkage, moderate lipophilicity
N-(1-benzyl-2-oxo-...-4-fluorophenoxy)acetamide Tetrahydroquinolin 4-fluorophenoxy 404.44 4.68 Higher polarity due to fluorine; similar core but altered substituent
NAPMA () Piperazinyl phenyl 3-methylphenoxy Not reported N/A Osteoclast inhibition via c-Fos/NFATc1 downregulation
2-chloro-N-[(2-oxo-...]acetamide () Tetrahydroquinolin Chloroacetamide 253 N/A Smaller size, potential synthetic intermediate
Benzothiazole derivatives () Benzothiazole Trifluoromethyl/methoxy Variable N/A Rigid core, varied electronic properties

*Molecular weight inferred from fluorinated analog in .

Key Observations:
  • Substituent Effects: The 3-methylphenoxy group in the target compound contributes to a logP of ~4.68, indicating moderate lipophilicity, which may favor membrane permeability. Replacing the methyl group with fluorine (as in ) marginally increases polarity without significantly altering molecular weight .
  • Core Structure Impact: The tetrahydroquinolin core (target compound) vs. piperazinyl phenyl (NAPMA) or benzothiazole () influences target specificity. For example, NAPMA’s piperazinyl core likely enhances solubility and interaction with osteoclast-related proteins .
NAPMA ()
  • Activity : Inhibits osteoclast differentiation and bone resorption in murine models of osteoporosis.
  • Mechanism : Dose-dependent suppression of TRAP-positive cell formation and downregulation of osteoclast markers (c-Fos, NFATc1) .
  • Comparison: While the target compound shares the 3-methylphenoxyacetamide group, its tetrahydroquinolin core may redirect activity toward different targets, such as kinases or GPCRs.
Fluorinated Analog ()
Benzothiazole Derivatives ()
  • Design : The trifluoromethyl and methoxy groups introduce steric and electronic effects, likely enhancing metabolic stability. These compounds may target enzymes like cyclooxygenases or kinases, though specific data are lacking .

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide is a synthetic compound with potential therapeutic applications due to its unique chemical structure and biological properties. This article explores its biological activity, focusing on mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight362.47 g/mol
Molecular FormulaC23H26N2O2
LogP4.7155
Polar Surface Area38.902 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

This compound exerts its biological effects through several potential mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially inhibiting their activity and altering cellular functions.
  • Receptor Modulation : It may bind to various receptors, influencing signaling pathways that regulate physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential metabolic processes.

Anticancer Properties

Research indicates that compounds with similar structures have shown promising anticancer activities. For example, derivatives of tetrahydroquinoline have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. A study reported that certain tetrahydroquinoline derivatives demonstrated significant cytotoxic effects against human tumor cells, suggesting that this compound may also possess similar properties .

Antimicrobial Effects

The compound's structural features suggest potential antimicrobial activity. Compounds with a quinoline core have demonstrated effectiveness against various pathogens. For instance, related compounds have been shown to inhibit the growth of bacteria and fungi in vitro. Further investigation into the specific activity of this compound against specific microbial strains is warranted.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of compounds similar to this compound:

  • Antitumor Activity : A study on a series of tetrahydroquinoline derivatives found that modifications to the benzyl group significantly enhanced their anticancer activity against multiple cancer cell lines (e.g., KB and HepG2) . This suggests that structural optimization could lead to more potent derivatives.
  • Antimicrobial Testing : In vitro tests on related compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli using disk diffusion methods . These findings highlight the potential for developing new antimicrobial agents based on this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted quinoline derivatives. For example, analogous compounds are synthesized via condensation of acetamide intermediates with substituted phenols or benzyl groups under controlled conditions. Ethanol and piperidine are often used as solvents and catalysts at low temperatures (0–5°C) to facilitate coupling reactions . Key steps include protecting reactive groups (e.g., hydroxyl or amino) and optimizing reaction times to minimize side products.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the benzyl and phenoxy substituents. For example, 1H^1H NMR can identify aromatic protons (6.5–8.0 ppm) and methyl groups (~2.3 ppm for 3-methylphenoxy). Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) validate molecular weight and fragmentation patterns, while Infrared (IR) spectroscopy confirms functional groups like amide (C=O stretch at ~1650 cm1^{-1}) and ether linkages .

Q. How is purity assessed during synthesis?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is standard, using mobile phases like acetonitrile/water gradients. Related substances are quantified by comparing peak areas, with acceptance criteria ≤0.1% for impurities. Solvent residues (e.g., ethanol) are monitored via Gas Chromatography (GC) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products in the synthesis?

  • Methodological Answer : Systematic Design of Experiments (DoE) is recommended. Variables like temperature (0–10°C), catalyst loading (e.g., piperidine concentration), and reaction time (2–24 hours) should be tested. For example, shows that reactions at 0–5°C for 2 hours minimize decomposition. Advanced purification techniques, such as preparative HPLC or recrystallization from ethanol/water mixtures, enhance purity (>95%) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Validate biological activity using orthogonal assays:

  • In vitro : Test against multiple cancer cell lines (e.g., MCF-7, HepG2) with standardized protocols (e.g., MTT assay).
  • In silico : Perform molecular docking to confirm target binding (e.g., kinase domains).
  • Control : Compare with structurally similar analogs (e.g., ’s 2-(3-methyl-2-oxoquinoxalin-1-yl)-N-phenylacetamide derivatives) to isolate structure-activity relationships .

Q. How to design a robust pharmacological study to evaluate its mechanism of action?

  • Methodological Answer : Adopt a randomized block design (as in ) with split plots for dose-response and time-course analyses. Include:

  • Target identification : Use CRISPR-Cas9 knockout models to validate protein targets (e.g., kinases).
  • Pathway analysis : RNA sequencing or phosphoproteomics to map signaling cascades.
  • Negative controls : Compounds lacking the 3-methylphenoxy group to assess substituent specificity .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer : Transitioning from batch to continuous flow reactors improves scalability and reproducibility (). Key challenges include:

  • Solvent selection : Replace ethanol with greener solvents (e.g., cyclopentyl methyl ether) for large-scale reactions.
  • Purification : Switch from column chromatography to crystallization (e.g., using ethyl acetate/hexane mixtures).
  • Quality control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring .

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